2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S3/c1-12-20-14-5-4-13(11-17(14)27-12)28(24,25)19-8-9-22-18(23)7-6-15(21-22)16-3-2-10-26-16/h2-7,10-11,19H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYADWCPTZCZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide is a complex organic compound notable for its potential therapeutic applications, particularly in antimicrobial and anticancer research. Its unique structural features include a benzo[d]thiazole moiety, a pyridazine ring, and a thiophene group, which may provide synergistic effects enhancing its biological activity.
- Molecular Formula : C18H16N4O3S3
- Molecular Weight : 432.53 g/mol
- CAS Number : 946265-11-8
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its sulfonamide group enhances its interaction with bacterial enzymes, potentially inhibiting their function.
- In comparative studies, similar compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against resistant strains such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Activity :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the thiophene and pyridazine rings is believed to contribute to its anticancer properties by interacting with specific molecular targets in cancerous cells.
- A recent study reported that derivatives of benzothiazole exhibited IC50 values in the low micromolar range against various cancer cell lines .
The biological activity of this compound can be attributed to its ability to bind selectively to specific biological targets. Interaction studies indicate that the compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to inflammation and cell growth.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Contain benzothiazole core | Antimicrobial, anticancer |
| Pyridazine-based compounds | Include pyridazine rings | Antiviral, anticancer |
| Thiophene derivatives | Feature thiophene rings | Antimicrobial |
The combination of these three structural motifs in this compound may enhance its potency and selectivity against specific biological targets compared to simpler compounds .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including our compound, revealing effective inhibition against multi-drug resistant strains of bacteria with MIC values significantly lower than traditional antibiotics .
- Anticancer Mechanism Exploration : Research involving cancer cell lines demonstrated that treatment with this compound led to reduced viability and increased apoptosis rates, suggesting a potential for development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-bearing heterocycles. Below is a comparative analysis with structurally related molecules from the evidence:
Structural Comparison
*Calculated from molecular formula.
Pharmacological and Physicochemical Insights
- Sulfonamide vs. Carboxamide/Thioether : The sulfonamide group in the target compound may enhance hydrogen-bonding interactions with biological targets (e.g., enzymes) compared to carboxamide ( ) or thioether ( ) analogs.
- Heterocycle Impact: The pyridazinone-thiophene system in the target compound could improve π-π stacking in protein binding compared to pyridinone (compound 10a ) or thiomorpholinyl ( ) derivatives.
- Solubility : Malonate esters (e.g., 5cr ) may exhibit higher lipophilicity than sulfonamides, affecting membrane permeability.
Data Table: Key Parameters of Compared Compounds
Research Findings and Challenges
- Antiviral Potential: Compound 10a’s structural analogs show antiviral activity, suggesting the target compound may share similar properties .
- Stereochemical Complexity : Asymmetric synthesis (e.g., 76% ee in 5cr ) highlights challenges in achieving enantiopure derivatives for the target compound.
- Data Gaps : Lack of melting point, solubility, and bioactivity data for the target compound limits direct pharmacological comparisons.
Q & A
Q. What are the recommended synthetic routes for 2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
Thiophene incorporation : Thiophen-2-yl groups are introduced via Suzuki coupling or nucleophilic substitution, requiring Pd catalysts and controlled temperatures (60–80°C) .
Pyridazinone ring formation : Cyclization of hydrazine derivatives with diketones under reflux (e.g., ethanol, 12–24 hours) .
Sulfonamide linkage : Reacting benzo[d]thiazole-6-sulfonyl chloride with amine intermediates in anhydrous DCM, using triethylamine as a base .
Optimization : Adjust molar ratios (e.g., 1:1.2 for amine:sulfonyl chloride) and use inert atmospheres to minimize side reactions. Monitor purity via TLC/HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on protons adjacent to electronegative groups (e.g., sulfonamide NH: δ 10–12 ppm; thiophene protons: δ 7.2–7.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- IR : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and pyridazinone C=O (1680–1650 cm⁻¹) .
Q. How can initial biological screening assays be designed to evaluate this compound’s antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial : Use microdilution assays (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) with 24–48 hour incubation .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, comparing IC₅₀ values to reference drugs .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene substitution patterns) influence this compound’s bioactivity, and what computational tools can predict these effects?
- Methodological Answer :
- SAR Studies : Replace thiophen-2-yl with thiophen-3-yl or phenyl groups and compare activity. Use molecular docking (AutoDock Vina) to map interactions with targets (e.g., bacterial dihydrofolate reductase) .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in thiazole rings) .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer :
- Bioavailability Issues : Assess logP values (e.g., >3 may indicate poor solubility) and use prodrug strategies (e.g., esterification of sulfonamide) .
- Metabolite Interference : Perform LC-MS/MS to identify active/inactive metabolites in plasma .
Q. How can reaction mechanisms for key synthetic steps (e.g., pyridazinone cyclization) be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation into the pyridazinone ring .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediate formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use common reference compounds (e.g., doxorubicin for cytotoxicity) and identical cell passage numbers .
- Statistical Validation : Apply ANOVA to compare datasets, ensuring n ≥ 3 replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
